molecular formula C20H16N4 B14240478 (E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine] CAS No. 372494-56-9

(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]

Cat. No.: B14240478
CAS No.: 372494-56-9
M. Wt: 312.4 g/mol
InChI Key: PKJIWWLGQJVRNK-UHFFFAOYSA-N
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Description

(E,E)-N,N’-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine] is a complex organic compound characterized by its unique structure, which includes an oct-4-ene-2,6-diyne backbone and two pyridin-2-ylmethanimine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E,E)-N,N’-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine] typically involves a multi-step process:

    Formation of the Oct-4-ene-2,6-diyne Backbone: This can be achieved through a series of coupling reactions, such as Sonogashira coupling, which involves the reaction of terminal alkynes with halides in the presence of a palladium catalyst.

    Attachment of Pyridin-2-ylmethanimine Groups: The pyridin-2-ylmethanimine groups can be introduced through a condensation reaction between pyridine-2-carbaldehyde and an appropriate amine.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and alkene moieties.

    Reduction: Reduction reactions can target the imine groups, converting them to amines.

    Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation: Products may include diketones or epoxides.

    Reduction: The primary products are the corresponding amines.

    Substitution: Substituted pyridine derivatives are the main products.

Scientific Research Applications

    Chemistry: It can be used as a ligand in coordination chemistry, forming complexes with various metals.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: The compound can be used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (E,E)-N,N’-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine] depends on its application:

    As a Ligand: It coordinates with metal ions through the nitrogen atoms of the pyridine rings and the imine groups, forming stable complexes.

    Biological Activity: If used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

    N,N’-Bis(salicylidene)ethylenediamine: Another Schiff base ligand with similar coordination properties.

    N,N’-Bis(2-pyridylmethylene)ethylenediamine: A related compound with pyridine and imine groups.

Uniqueness:

    Structure: The presence of the oct-4-ene-2,6-diyne backbone distinguishes it from other similar compounds.

    Reactivity: The combination of alkene, alkyne, and imine functionalities provides unique reactivity patterns.

Properties

CAS No.

372494-56-9

Molecular Formula

C20H16N4

Molecular Weight

312.4 g/mol

IUPAC Name

1-pyridin-2-yl-N-[8-(pyridin-2-ylmethylideneamino)oct-4-en-2,6-diynyl]methanimine

InChI

InChI=1S/C20H16N4/c1(3-7-13-21-17-19-11-5-9-15-23-19)2-4-8-14-22-18-20-12-6-10-16-24-20/h1-2,5-6,9-12,15-18H,13-14H2

InChI Key

PKJIWWLGQJVRNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C=NCC#CC=CC#CCN=CC2=CC=CC=N2

Origin of Product

United States

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